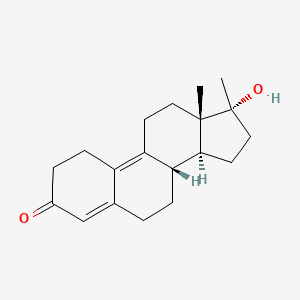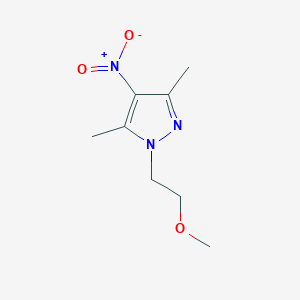
8-Bromo-norlaudanosoline Hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-norlaudanosoline Hydrobromide is a chemical compound with the molecular formula C16H17Br2NO4 It is a derivative of norlaudanosoline, a tetrahydroisoquinoline alkaloid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-norlaudanosoline Hydrobromide typically involves the bromination of norlaudanosoline. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the molecule. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Purification is typically achieved through techniques such as column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-norlaudanosoline Hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, norlaudanosoline.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various functionalized derivatives .
Applications De Recherche Scientifique
8-Bromo-norlaudanosoline Hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-Bromo-norlaudanosoline Hydrobromide involves its interaction with specific molecular targets. The bromine atom enhances its reactivity, allowing it to participate in various biochemical pathways. It can modulate enzyme activity and influence cellular signaling processes, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Norlaudanosoline: The parent compound, which lacks the bromine atom.
Tetrahydropapaveroline: Another derivative of norlaudanosoline with different functional groups.
8-Bromoadenosine-5’-Diphosphate: A compound with a similar bromine substitution but different core structure.
Uniqueness
8-Bromo-norlaudanosoline Hydrobromide is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. This makes it particularly useful in research applications where selective reactivity is required.
Propriétés
Formule moléculaire |
C16H17Br2NO4 |
|---|---|
Poids moléculaire |
447.12 g/mol |
Nom IUPAC |
8-bromo-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide |
InChI |
InChI=1S/C16H16BrNO4.BrH/c17-15-14-9(7-13(21)16(15)22)3-4-18-10(14)5-8-1-2-11(19)12(20)6-8;/h1-2,6-7,10,18-22H,3-5H2;1H |
Clé InChI |
SDZCKJMGOXAVGT-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(C2=C(C(=C(C=C21)O)O)Br)CC3=CC(=C(C=C3)O)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide](/img/structure/B13858652.png)
![2,5-dioxo-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B13858662.png)



![N-Acetyl-3-(2-carboxypropyl)thio]alanine Ethyl Ester](/img/structure/B13858680.png)


![N-(3-aminophenyl)-2-[2-methoxyethyl(methyl)amino]acetamide](/img/structure/B13858701.png)

![[(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-[(4-nitrophenyl)carbamoyloxyimino]oxan-2-yl]methyl acetate](/img/structure/B13858713.png)
![14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaene-21-carbaldehyde](/img/structure/B13858719.png)

